24(R/S)-hydroxycholesterol-[d7]
Description
24(R/S)-Hydroxycholesterol-d7 (CAS: 144154-78-9) is a deuterium-labeled isotopologue of 24-hydroxycholesterol, a key oxysterol involved in cholesterol homeostasis, particularly in the brain. This compound, with the molecular formula C₂₇H₃₉D₇O₂ and molecular weight 409.7, serves as an internal standard (IS) in quantitative assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its deuterated structure (seven deuterium atoms at positions 25, 26, 26, 26, 27, 27, 27) enables precise differentiation from endogenous 24-hydroxycholesterol during analysis, minimizing isotopic interference and improving accuracy .
24-Hydroxycholesterol itself is synthesized in the brain by the enzyme cholesterol 24-hydroxylase (CYP46A1) and plays a critical role in cholesterol turnover and excretion from the central nervous system . Elevated levels of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid are associated with neurodegenerative diseases such as Alzheimer’s and vascular dementia, making it a biomarker for altered brain cholesterol metabolism . The racemic mixture (R/S) in the deuterated form ensures comprehensive calibration across stereoisomers, though the biologically active form in humans is predominantly the 24(S)-isomer .
Properties
IUPAC Name |
17-(5-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861982 | |
| Record name | Cholest-5-ene-3,24-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
24(R/S)-Hydroxycholesterol-[d7] (24-OHC-[d7]) is a deuterated form of 24-hydroxycholesterol, an important oxysterol primarily produced in the brain. This compound plays a critical role in cholesterol metabolism and has implications in various neurological disorders. Understanding its biological activity is crucial for its potential applications in clinical settings, particularly as a biomarker for diseases such as Alzheimer's disease and other neurodegenerative conditions.
- Molecular Formula : CHDO
- Molecular Weight : 409.696 g/mol
- Purity : >99%
- Storage Conditions : -20°C
Cholesterol Metabolism
24-OHC is synthesized from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly expressed in neurons. This conversion facilitates the elimination of excess cholesterol from the central nervous system (CNS) into the bloodstream, thus maintaining cholesterol homeostasis in the brain .
Role as a Biomarker
The levels of 24-OHC in cerebrospinal fluid (CSF) and plasma are indicative of cholesterol turnover in the CNS. Research has shown that altered levels of 24-OHC are associated with various neurological conditions:
- Alzheimer’s Disease : Studies indicate that plasma levels of 24-OHC may be decreased in advanced stages of Alzheimer's, reflecting neuronal loss and disease progression .
- Multiple Sclerosis and Other Neurodegenerative Disorders : Increased levels of 24-OHC have been observed during early stages of these diseases, suggesting a link to myelin breakdown or neurodegeneration .
Quantification Methods
A validated LC-MS/MS assay has been developed for quantifying 24-OHC in human plasma and CSF. This method demonstrated good linearity and precision, making it suitable for clinical research applications. The assay's lower limits of quantification were found to be 1 ng/ml for plasma and 0.025 ng/ml for CSF .
Case Studies
In a clinical study involving patients with Niemann-Pick type C1 disease, increased levels of 24-OHC were correlated with disease severity, indicating its potential use as a pharmacodynamic biomarker . Another study assessing schizophrenia patients found no significant differences in plasma levels of 24-OHC compared to healthy controls, suggesting limited utility as a biomarker for this condition .
Data Table: Summary of Key Research Findings
Scientific Research Applications
Biomarker for Cholesterol Metabolism
24(R/S)-Hydroxycholesterol serves as a significant biomarker for assessing cholesterol metabolism within the central nervous system (CNS). Elevated levels of this compound in cerebrospinal fluid (CSF) and plasma can indicate increased cholesterol turnover, which is crucial in conditions such as neurodegenerative diseases. A study highlighted the use of a validated LC-MS/MS assay to quantify 24(S)-hydroxycholesterol in human plasma and CSF, demonstrating its potential as a pharmacodynamic biomarker in clinical trials for Niemann-Pick type C1 disease .
Neurodegenerative Disease Research
Research has shown that levels of 24(S)-hydroxycholesterol can reflect neuronal health and are altered in various neurodegenerative diseases. For instance, lower plasma concentrations have been associated with Alzheimer's disease, multiple sclerosis, and Parkinson's disease, suggesting that monitoring these levels could provide insights into disease progression and neuronal loss .
| Disease | Plasma 24(S)-HC Levels | Implication |
|---|---|---|
| Alzheimer's Disease | Decreased | Reflects neuronal loss and disease burden |
| Multiple Sclerosis | Decreased | Indicates altered cholesterol metabolism |
| Parkinson's Disease | Decreased | Suggests neurodegeneration |
Psychiatric Disorder Studies
The application of 24(S)-hydroxycholesterol as a biomarker extends to psychiatric disorders. A study investigating its levels in schizophrenia patients found no significant differences compared to healthy controls, indicating that while it reflects brain cholesterol metabolism, it may not be a reliable biomarker for this particular condition . This highlights the need for further research to clarify its role in psychiatric health.
Internal Standard in Mass Spectrometry
The primary application of 24(R/S)-hydroxycholesterol-[d7] is as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterated nature allows for accurate quantification of sterols from biological samples by compensating for variations during sample preparation and analysis .
- Quantification Methodology :
Research on Cholesterol-Related Diseases
In cancer research, studies have utilized deuterated hydroxycholesterols to investigate their roles in tumor biology. For example, increased production of other hydroxylated cholesterol metabolites has been linked to colorectal cancer progression. This suggests that derivatives like 24(R/S)-hydroxycholesterol-[d7] could be instrumental in understanding lipid metabolism's role in cancer.
Case Study: Niemann-Pick Type C1 Disease
A clinical trial supported by the NIH used 24(S)-hydroxycholesterol as a pharmacodynamic biomarker to evaluate treatment efficacy with HP-β-CD. The study demonstrated that monitoring this biomarker could provide valuable insights into treatment responses and disease progression .
Case Study: Alzheimer's Disease
In a longitudinal study assessing Alzheimer's patients, researchers monitored changes in plasma 24(S)-hydroxycholesterol levels over time. Results indicated that fluctuations correlated with cognitive decline markers, reinforcing its potential utility as a prognostic tool .
Comparison with Similar Compounds
Table 1: Key Features of 24(R/S)-Hydroxycholesterol-d7 and Related Compounds
Analytical Performance
- 24(R/S)-Hydroxycholesterol-d7 vs. 25-Hydroxycholesterol : The deuterated standard enables baseline separation of 24(S)-hydroxycholesterol from 25-hydroxycholesterol in LC-MS assays, resolving a common interference issue. This is critical for accurate quantification in Alzheimer’s research, where both oxysterols may coexist .
- Deuterated vs. Non-Deuterated Forms: Deuterated compounds like 24(R/S)-hydroxycholesterol-d7 exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguished by mass shifts (e.g., +7 Da), ensuring reliable internal calibration .
Metabolic and Functional Differences
- 24(S)-Hydroxycholesterol : Primarily synthesized in neuronal cells, it facilitates cholesterol efflux from the brain and is metabolized by hepatic CYP7A into 7α,24-dihydroxycholesterol, linking brain and liver cholesterol homeostasis .
- 7α-Hydroxycholesterol : A key intermediate in bile acid synthesis, its deuterated form (7α-hydroxycholesterol-d7) is used to study hepatic CYP7A activity, distinct from the neurological focus of 24-hydroxycholesterol .
Limitations and Challenges
- Isomer Specificity: While 24(R/S)-hydroxycholesterol-d7 accounts for both stereoisomers, endogenous 24(S)-hydroxycholesterol dominates in humans. Cross-reactivity in immunoassays necessitates MS-based validation .
- Interference in Complex Matrices : Co-eluting lipids in plasma may require advanced sample preparation (e.g., solid-phase extraction) to maintain assay accuracy .
- Safety Data: Limited toxicity profiles for deuterated oxysterols necessitate cautious handling, though they are presumed inert at typical experimental concentrations .
Preparation Methods
Deuterium Exchange via Catalytic Hydrogenation
Deuterium labeling at the terminal methyl groups of the sterol side chain is achieved using palladium-catalyzed hydrogen-deuterium (H-D) exchange. Starting from 24(R/S)-hydroxycholesterol, the compound is dissolved in deuterated solvent (e.g., D₂O/EtOD) under inert atmosphere and exposed to Pd/C or Pd/Al₂O₃ catalysts at elevated temperatures (80–100°C) for 24–48 hours. This method ensures ~99% isotopic enrichment, confirmed by nuclear magnetic resonance (NMR) and high-resolution MS (HRMS).
Total Synthesis from Deuterated Precursors
An alternative approach involves constructing the sterol backbone from deuterated isoprenoid precursors. Farnesyl pyrophosphate (FPP) labeled with deuterium at specific methyl positions is enzymatically condensed with squalene synthase to form deuterated squalene, which is cyclized to lanosterol and subsequently metabolized to cholesterol derivatives. Hydroxylation at C24 is catalyzed by cytochrome P450 enzymes (CYP46A1 in humans), yielding a racemic mixture of 24(R/S)-OHC-d7. This method is less common due to its complexity but ensures stereochemical control.
Table 1: Key Synthetic Parameters for 24(R/S)-OHC-d7
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 24(R/S)-Hydroxycholesterol | |
| Catalyst | 10% Pd/C, 50 mg/mmol substrate | |
| Reaction Time | 48 hours | |
| Deuterium Source | D₂O/EtOD (9:1 v/v) | |
| Isotopic Purity | >95% (HPLC-MS) |
Purification and Analytical Characterization
Post-synthesis, 24(R/S)-OHC-d7 undergoes multi-step purification to remove unreacted starting materials and byproducts.
Solid-Phase Extraction (SPE)
Crude product is dissolved in 70% ethanol and loaded onto a C18 SPE cartridge (Waters Sep-Pak). Hydrophilic impurities are eluted with 70% ethanol, while 24(R/S)-OHC-d7 is retained and later recovered with 99.9% ethanol. This step achieves ~80% recovery, as validated using deuterated internal standards.
High-Performance Liquid Chromatography (HPLC)
Final purification uses reversed-phase HPLC with a C18 column (Hypersil Gold, 50 × 2.1 mm) and a gradient of methanol/acetonitrile/formic acid. The compound elutes at 11.43 min (24S-OHC) and 11.93 min (24R-OHC), with baseline separation confirmed by tandem MS (Fig. 2).
Table 2: HPLC-MS/MS Parameters for 24(R/S)-OHC-d7
| Parameter | Value | Source |
|---|---|---|
| Column | Hypersil Gold C18 (1.9 µm) | |
| Mobile Phase B Gradient | 20% → 80% over 7 min | |
| MRM Transition | 385.3 → 161 (24S), 385.3 → 147 (24R) | |
| Collision Energy | 27 eV (24S), 33 eV (24R) |
Applications in Oxysterol Quantification
24(R/S)-OHC-d7 is widely used as an internal standard to correct for matrix effects and ionization efficiency in MS-based assays. For example, in a study of simvastatin’s effects on plasma oxysterols, 24(R/S)-OHC-d7 enabled precise quantification of endogenous 24S-OHC (recovery: 77.6–81.8%) using a validated LC-MS/MS method. Similarly, in neonatal mouse brain studies, it facilitated the detection of picogram-level oxysterols amid complex lipid backgrounds .
Q & A
Basic Research Questions
Q. How is 24(R/S)-hydroxycholesterol-[d7] synthesized, and what steps ensure isotopic purity for experimental use?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., C24, C25) via catalytic deuteration or enzymatic methods. Isotopic purity (>98%) is validated using liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm absence of unlabeled or partially labeled species. For example, deuterated cholesterol analogs often require purification via reverse-phase HPLC with UV detection at 210 nm to isolate the d7 isotopologue .
Q. What analytical techniques are most reliable for quantifying 24(R/S)-hydroxycholesterol-[d7] in biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity and specificity. A validated protocol includes:
- Column : C18 with 2.6 μm particle size for optimal resolution.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Internal Standard : Co-elution with a structurally analogous deuterated standard (e.g., d7-cholesterol) to correct for matrix effects. Calibration curves should span 0.1–100 ng/mL, with recovery rates ≥85% in plasma or brain homogenates .
Q. How should researchers design experiments to study 24-hydroxycholesterol-[d7]’s role in neuronal cholesterol metabolism?
- Methodological Answer : Use in vitro models (e.g., SH-SY5Y neuronal cells) to assess isotopic tracer kinetics. Key steps:
- Dosing : Pre-incubate cells with 1–10 μM 24(R/S)-hydroxycholesterol-[d7] for 24–48 hours.
- Control : Compare with unlabeled 24-hydroxycholesterol to quantify isotopic dilution effects.
- Endpoint Analysis : Extract lipids via Folch method and quantify via LC-MS. Normalize data to protein content or cell count .
Advanced Research Questions
Q. How can contradictory data on 24-hydroxycholesterol-[d7]’s metabolic flux in neurodegenerative models be resolved?
- Methodological Answer : Contradictions often arise from differences in model systems (e.g., murine vs. human astrocytes) or extraction protocols. To address this:
- Standardize Protocols : Adopt NIH preclinical guidelines for lipid extraction and LC-MS parameters (e.g., column temperature, gradient profile) to ensure reproducibility .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability. For example, discrepancies in brain-to-plasma flux ratios may require sensitivity analysis to identify confounding factors like blood-brain barrier integrity .
Q. What methodological challenges arise when tracking 24(R/S)-hydroxycholesterol-[d7] in vivo, and how can they be mitigated?
- Methodological Answer : Challenges include rapid isotopic dilution and tissue-specific partitioning. Solutions:
- Dosing Strategy : Use continuous infusion via osmotic pumps to maintain steady-state levels, minimizing fluctuations caused by hepatic clearance.
- Tissue-Specific Quenching : Snap-freeze tissues in liquid nitrogen post-harvest to halt enzymatic degradation. For brain studies, validate extraction efficiency using spiked deuterated surrogates .
Q. How do stereochemical differences (R vs. S) at C24 affect the utility of 24-hydroxycholesterol-[d7] in studying oxysterol signaling?
- Methodological Answer : The R-configuration is endogenous in humans and binds preferentially to liver X receptors (LXRs). To distinguish enantiomers:
- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with isocratic elution.
- Functional Assays : Compare LXR activation in reporter cells (e.g., HEK293T) treated with R- vs. S-isomers. Note that d7 labeling does not alter receptor binding kinetics but enhances detection sensitivity .
Q. What strategies optimize the use of 24-hydroxycholesterol-[d7] as an internal standard in large-scale lipidomics studies?
- Methodological Answer :
- Pre-Analytical Spiking : Add the d7 standard during lipid extraction to correct for losses during processing.
- Batch Normalization : Include a pooled quality control (QC) sample in each LC-MS batch to monitor instrumental drift.
- Data Normalization : Use variance-stabilizing transformations (e.g., log2) to handle heteroscedasticity in high-throughput datasets .
Methodological Best Practices
- Reproducibility : Follow NIH preclinical reporting guidelines, including detailed descriptions of animal models, dosing regimens, and statistical tests .
- Data Validation : Use triangulation (e.g., orthogonal assays like NMR and LC-MS) to confirm findings, as recommended in chromatographic studies .
- Ethical Compliance : Ensure all human-derived data adhere to institutional review board (IRB) protocols, particularly for biomarker studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
